3-Methoxy-5-methylaniline

Physicochemical characterization Separation science Process chemistry

Researchers developing IVD reagents or antitubercular leads require 3-methoxy-5-methylaniline with precise 3,5-disubstitution-isomeric impurities invalidate chromogenic chemistry and SAR. Key applications: • HMMPS chromogen precursor for FDA-cleared clinical assays (creatinine, LDL-C, uric acid) • Antitubercular sulphonamide scaffold component targeting M. tuberculosis DHPS • Battery cathode film-forming additive (CATL-patented) Supplied at ≥95% purity with lot consistency.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 66584-31-4
Cat. No. B032166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-methylaniline
CAS66584-31-4
Synonyms3-Methoxy-5-methylbenzenamine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)N
InChIInChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3
InChIKeySIYIMMXOEYEZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-methylaniline (CAS 66584-31-4): Procurement-Grade Profile & Physicochemical Overview


3-Methoxy-5-methylaniline (CAS 66584-31-4) is a disubstituted aniline derivative bearing a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring, classified among aminophenyl ethers [1]. With a molecular formula C₈H₁₁NO and molecular weight of 137.18 g/mol, it exhibits a boiling point of 257.7 °C at 760 mmHg, density of 1.039 g/cm³, an XLogP3 of 1.6, and a topological polar surface area of 35.3 Ų . The compound is commercially available at purities of 95–98% from multiple global suppliers and is principally utilized as a synthetic building block for sulphonamide antitubercular agents, as the precursor to the clinical diagnostic chromogen HMMPS, and as a battery electrolyte additive .

Why Generic Aniline Analogs Cannot Replace 3-Methoxy-5-methylaniline


The combination and specific meta-arrangement of the electron-donating methoxy (–OCH₃) and methyl (–CH₃) substituents on the aniline core produce a physicochemical and reactivity profile that is not approximated by either mono-substituted analog (3-methoxyaniline or 3-methylaniline) or by positional isomers such as 2-methoxy-5-methylaniline. The 3,5-disubstitution pattern modulates LogP, boiling point, and electron density on the amine in a manner that is integral to at least two high-value, application-specific derivatizations: (i) conversion to N-(3-sulfopropyl)-3-methoxy-5-methylaniline (HMMPS), a proprietary chromogen deployed in FDA-cleared in vitro diagnostic assays for creatinine, triglycerides, LDL-cholesterol, and uric acid [1]; and (ii) incorporation into sulphonamide scaffolds where the substitution pattern influences antitubercular pharmacophore activity . Generic substitution with a mono-substituted or ortho/para isomer would alter the oxidative coupling chromogenic properties and the target-binding geometry, directly compromising assay performance or biological activity. The quantitative evidence below establishes the measurable gaps that preclude drop-in replacement.

3-Methoxy-5-methylaniline: Quantitative Differentiation from Closest Analogs


Boiling Point & Density vs. Mono-Substituted Aniline Analogs

3-Methoxy-5-methylaniline exhibits a boiling point of 257.7 °C at 760 mmHg, which is 6.7 °C higher than 3-methoxyaniline (m-anisidine, 251 °C) and 54.2 °C higher than 3-methylaniline (m-toluidine, 203–204 °C) . Its density of 1.039 g/cm³ falls between that of 3-methoxyaniline (1.096 g/mL) and 3-methylaniline (0.999 g/mL), reflecting the balanced contribution of the two substituents [1]. These differences arise from the additive intermolecular forces conferred by the dual substitution and are large enough to affect distillation fraction cut points and solvent selection in multi-step synthesis.

Physicochemical characterization Separation science Process chemistry

LogP & Lipophilicity vs. Mono-Substituted and Di-Methyl Analogs

The computed LogP (XLogP3) of 3-methoxy-5-methylaniline is 1.6, with an experimentally aligned LogP of 1.50 and LogD (pH 7.4) of 1.50 [1][2]. This is substantially lower than 3-methylaniline (LogP ~2.16) and 3-methoxyaniline (LogP ~1.86), placing the compound in a distinct lipophilicity band [3][4]. The intermediate LogP reflects the opposing electronic effects of the methoxy (–I, +M) and methyl (+I, hyperconjugative) groups at the meta positions, resulting in a net lipophilicity that is closer to drug-like optimization space (LogP 1–3) than either mono-substituted comparator.

Drug design ADME prediction SAR analysis

HMMPS Clinical Diagnostic Chromogen in FDA-Cleared Assays

N-(3-sulfopropyl)-3-methoxy-5-methylaniline (HMMPS) is a proprietary chromogenic derivative of 3-methoxy-5-methylaniline, developed by Wako (Fujifilm), that serves as the color-forming substrate in FDA 510(k)-cleared in vitro diagnostic assays on the Siemens ADVIA Chemistry Systems (K070727, cleared 2007-08-03) [1]. The HMMPS reagent produces a blue pigment via quantitative oxidative condensation with 4-aminoantipyrine in the presence of peroxidase and hydrogen peroxide, with absorbance measured at 596/694 nm . The validated imprecision (total CV) of the ADVIA Enzymatic Creatinine_2 assay across three analyzer platforms ranges from 0.6% to 1.4% for serum creatinine (1.29–8.81 mg/dL) and 0.9% to 1.3% for urine creatinine [1]. The same HMMPS chemistry is deployed in Fujifilm Wako L-Type assays for triglycerides (linearity 1.1–2000 mg/dL), LDL-cholesterol (correlates with CDC β-Quantification reference method), and uric acid . The specific 3-methoxy-5-methyl substitution pattern is critical to the oxidative coupling chromogenicity; generic substitution with alternative aniline derivatives (e.g., unsubstituted aniline, 3-methoxyaniline, or N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) yields different chromogenic properties and cannot be used interchangeably in these validated diagnostic reagent formulations.

Clinical diagnostics In vitro diagnostics (IVD) Chromogenic reagent

Antitubercular Sulphonamide Building Block in Anti-TB Synthesis

3-Methoxy-5-methylaniline is specifically cited as a precursor aniline derivative employed in the preparation of sulphonamides and aryl amines evaluated as antitubercular agents . The foundational synthetic work by Rajvaidya et al. (J. Institut. Chem., 74, 79, 2002) established the use of this disubstituted aniline in constructing sulphonamide scaffolds directed against Mycobacterium tuberculosis . The 3-methoxy-5-methyl substitution pattern provides a distinct electronic environment on the aniline nitrogen that influences the pKa and nucleophilicity of the resulting sulphonamide, parameters that are directly relevant to dihydropteroate synthase (DHPS) inhibition and N-acetyltransferase-mediated metabolism in the mycobacterial context [1]. While quantitative MIC data for the specific derivatives prepared from 3-methoxy-5-methylaniline are not publicly tabulated in the available abstracts, the primary literature designation of this building block as a validated antitubercular intermediate distinguishes it from generic aniline sourcing for anti-infective medicinal chemistry programs.

Antitubercular drug discovery Sulphonamide synthesis Medicinal chemistry

Battery Electrolyte Additive in Lithium-Ion Secondary Batteries

3-Methoxy-5-methylaniline is explicitly claimed as an additive component in secondary battery and lithium-ion battery electrolyte formulations under patent families CN-112563571-A and WO-2021057306-A1 . These patents, filed by Contemporary Amperex Technology Co. Limited (CATL), describe the use of the compound as part of additive packages that improve high-temperature storage characteristics and reduce gas generation during charge-discharge cycling of lithium-ion secondary batteries, including 5 V-class positive electrode systems [1]. The methoxy and methyl substituents at the meta positions modulate the oxidation potential of the aniline moiety, enabling it to form a protective film on the cathode surface at voltages where unsubstituted aniline would undergo uncontrolled oxidative decomposition. This patent-protected application represents a non-pharmaceutical, high-volume industrial use case that is specific to the 3-methoxy-5-methyl substitution pattern and not disclosed for mono-substituted or ortho/para isomers in the same patent families.

Lithium-ion battery Electrolyte additive Energy storage materials

3-Methoxy-5-methylaniline: Prioritized Procurement Application Scenarios


IVD Reagent Manufacturing – HMMPS Chromogen Production

The highest-value application for 3-methoxy-5-methylaniline is as the precursor to N-(3-sulfopropyl)-3-methoxy-5-methylaniline (HMMPS), a patented color-forming substrate used in FDA 510(k)-cleared clinical chemistry assays for creatinine, triglycerides, LDL-cholesterol, and uric acid on Siemens ADVIA and Fujifilm Wako platforms [1]. The HMMPS derivative produces a quantitative blue chromogen (λmax 596 nm) upon oxidative condensation with 4-aminoantipyrine, with validated imprecision of CV ≤ 1.4% across multiple analyzer platforms and reagent shelf-life of 18–24 months at 2–10 °C [1]. Procurement for this application demands high-purity 3-methoxy-5-methylaniline (≥98%) with lot-to-lot consistency to ensure reproducible HMMPS synthesis and IVD reagent performance. Any substitution of the aniline core with a different positional isomer or mono-substituted analog would invalidate the established chromogenic chemistry and require full regulatory re-submission.

Antitubercular Drug Discovery – Sulphonamide Library Synthesis

Medicinal chemistry programs targeting Mycobacterium tuberculosis can utilize 3-methoxy-5-methylaniline as a validated building block for generating sulphonamide and aryl amine libraries, as documented by Rajvaidya et al. (J. Institut. Chem., 74, 79, 2002) . The 3-methoxy-5-methyl substitution pattern provides a defined electronic and steric profile that modulates the amine nucleophilicity and the resulting sulphonamide's interaction with mycobacterial dihydropteroate synthase (DHPS) [2]. Researchers should source high-purity material (≥95%) and verify identity via NMR and HPLC before derivatization, as the disubstituted core is critical to maintaining SAR continuity within established antitubercular lead series.

Lithium-Ion Battery Electrolyte Additive Development

Battery materials R&D groups developing advanced electrolyte formulations for high-voltage lithium-ion cells can procure 3-methoxy-5-methylaniline as a cathode film-forming additive, as protected under patent families CN-112563571-A and WO-2021057306-A1 (CATL, priority 2019) . The meta-disubstituted aniline is designed to form a protective interfacial layer on the cathode surface, mitigating gas generation and capacity fade during high-temperature storage and overcharge conditions. Formulation scientists should use the compound at concentrations specified in the enabling patent disclosures and confirm electrochemical stability via cyclic voltammetry and cycling tests in the target electrolyte system.

Specialty Azo Dye & Pigment Intermediate

3-Methoxy-5-methylaniline undergoes diazotization and subsequent azo coupling to produce specialty azo dyes with tuned absorption maxima for textile, paper, and leather coloration . The dual electron-donating substituents (methoxy and methyl) shift the λmax of the resulting azo chromophore bathochromically relative to dyes prepared from unsubstituted aniline or mono-substituted analogs, enabling access to deeper shades without requiring additional synthetic steps. Procurement specifications should include purity ≥95% and low levels of ortho/para isomers to ensure color consistency in dye production batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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